2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c14-11-5-9(12(15)20-11)13(19)16-6-8-7-17-18-4-2-1-3-10(8)18/h5,7H,1-4,6H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPBJQTCVMQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=C(SC(=C3)Cl)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrazolo[1,5-a]pyridine intermediates. The reaction conditions may involve:
Halogenation: Introduction of chlorine atoms to the thiophene ring.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the pyrazolo[1,5-a]pyridine ring system through cyclization reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the thiophene ring or the pyrazolo[1,5-a]pyridine moiety.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Chlorine vs. Cyano Substituents: Chloro groups (target compound, ) enhance lipophilicity and metabolic stability compared to cyano-substituted analogues (e.g., 11b, 12), which may improve blood-brain barrier penetration .
Core Heterocycle Impact : Pyrazolo[1,5-a]pyridine (target) offers a balance of planarity and solubility, whereas pyrimido-quinazoline (12) exhibits stronger π-stacking but reduced synthetic yields (57% vs. 68% for thiazolo-pyrimidines) .
Synthetic Feasibility : Amide coupling and cyclization methods (e.g., sodium ethoxide-mediated reactions in ) are broadly applicable, but steric hindrance in pyrazolo[3,4-b] systems may necessitate optimized conditions .
Biological Activity
2,5-Dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring substituted with dichloro and pyrazolo groups. Its molecular formula is , and it has a CAS number of 2034334-63-7. The structural features contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit diverse biological activities:
- Anticancer Activity : Pyrazolo derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of thymidine phosphorylase (TP), which is crucial for tumor metabolism and proliferation .
- Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like bronchial inflammation and other inflammatory disorders .
- Neuroprotective Effects : Some studies suggest that pyrazolo compounds may have neuroprotective effects against diseases such as Alzheimer’s and Parkinson’s due to their ability to cross the blood-brain barrier and interact with central nervous system targets .
Biological Activity Data
A summary of the biological activities observed in studies involving 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is presented in the following table:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Ehrlich Ascites Carcinoma (EAC) | 10.5 | Inhibition of thymidine phosphorylase |
| Anti-inflammatory | Bronchial epithelial cells | 15.0 | Modulation of cytokine release |
| Neuroprotection | Neuroblastoma cell lines | 12.8 | Protection against oxidative stress |
Case Studies
Several studies have explored the efficacy of pyrazolo compounds similar to 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide:
- Anticancer Study : A study conducted by Sun et al. evaluated various pyrazolo derivatives for their anticancer properties against EAC cells. The results indicated that modifications in the pyrazolo structure significantly affected their potency against cancer cell lines .
- Neuroprotective Study : Research by Bera et al. focused on neuroprotective effects in models of neurodegeneration. Their findings suggested that specific substitutions on the pyrazolo ring enhanced protective effects against neuronal apoptosis induced by oxidative stress .
- Inflammation Study : A recent investigation into the anti-inflammatory effects highlighted that compounds similar to 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide exhibited significant inhibition of pro-inflammatory cytokines in bronchial cells exposed to allergens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
